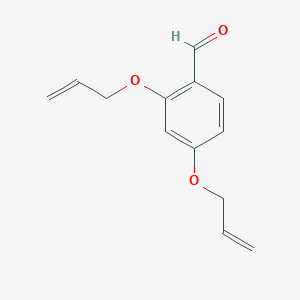

2,4-Bis(allyloxy)benzaldehyde

概要

説明

2,4-Bis(allyloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3. It is characterized by the presence of two allyloxy groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

2,4-Bis(allyloxy)benzaldehyde can be synthesized through the alkylation of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction yields this compound after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2,4-Bis(allyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Allyl bromide in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 2,4-Bis(allyloxy)benzoic acid.

Reduction: 2,4-Bis(allyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

Applications in Photopolymerization

One of the prominent applications of 2,4-bis(allyloxy)benzaldehyde is in photopolymerization processes. Recent studies have demonstrated that it can serve as an effective photoinitiator in the polymerization of acrylates and methacrylates under UV light.

- Photoinitiating Systems : In a study by Dumur et al., this compound was utilized alongside amines and iodonium salts to initiate free radical polymerization effectively. The polymerization kinetics were monitored, revealing that this compound facilitates the formation of cross-linked networks suitable for applications in coatings and adhesives .

- 3D Printing Applications : The compound has also been explored for use in 3D printing technologies. By incorporating this compound into photoinitiating systems, researchers were able to fabricate stereoscopic patterns that exhibited reversible swelling properties, demonstrating potential for 4D printing applications .

Material Science Applications

The unique properties of this compound make it suitable for various material science applications:

- Biomaterials : The compound's ability to undergo photopolymerization allows it to be integrated into biomaterials, where it can be used to create scaffolds for tissue engineering. Its biocompatibility and tunable mechanical properties make it an attractive candidate for developing advanced biomaterials .

- Fluorescent Probes : Research has shown that derivatives of this compound can be functionalized to create fluorescent probes for detecting heavy metals such as mercury (II). These probes exhibit high sensitivity and selectivity due to the presence of allyloxy groups that act as acceptors for metal ions .

Case Studies

- Photoinitiators in Polymer Chemistry : A comprehensive study highlighted the effectiveness of this compound as a photoinitiator in polymer chemistry. The compound's reactivity under UV light led to successful polymerization of various acrylate monomers, resulting in materials with desirable mechanical properties .

- Synthesis of Fluorescent Probes : In another case, researchers synthesized a covalent organic framework functionalized with this compound as a fluorescent probe for selective detection of mercury ions. This application demonstrated the compound's utility beyond traditional organic synthesis into environmental monitoring .

作用機序

The mechanism of action of 2,4-Bis(allyloxy)benzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can form Schiff bases with amines, which are important intermediates in organic synthesis. The allyloxy groups can undergo polymerization reactions, making the compound useful in the production of polymers and resins .

類似化合物との比較

Similar Compounds

2,4-Dihydroxybenzaldehyde: Lacks the allyloxy groups, making it less reactive in polymerization reactions.

2,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of allyloxy groups, leading to different reactivity and applications.

2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of allyloxy groups, resulting in different chemical properties and uses.

Uniqueness

2,4-Bis(allyloxy)benzaldehyde is unique due to the presence of allyloxy groups, which enhance its reactivity in polymerization and substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

生物活性

2,4-Bis(allyloxy)benzaldehyde, a compound with the molecular formula CHO, has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound features two allyloxy groups attached to a benzaldehyde backbone. The presence of these functional groups enhances its reactivity and biological activity. The compound is classified under aldehydes and ethers, which are known for their diverse applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Strains : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

- Fungal Strains : It has also demonstrated antifungal activity against Candida albicans.

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

This compound has been investigated for its anticancer properties. Key findings include:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis (programmed cell death) through the activation of caspase pathways.

- Mechanism of Action : The compound appears to inhibit cell proliferation by modulating key signaling pathways involved in cancer progression, including the PI3K/Akt pathway.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) have demonstrated significant reductions in swelling and pain when treated with this compound.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory responses and microbial metabolism.

- Oxidative Stress Modulation : It enhances antioxidant defenses while reducing oxidative stress markers in cells.

- Cell Cycle Arrest : By affecting cell cycle regulators, it halts the proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This study highlights the compound's potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Mechanism

In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, indicating its effectiveness in inducing cancer cell death.

特性

IUPAC Name |

2,4-bis(prop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACDJVALBBJGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409238 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96601-10-4 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。